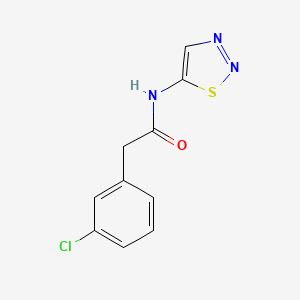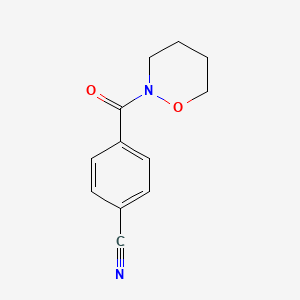
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and is a member of the class of phenylpyrazoles. Its chemical formula is C13H15ClN4, and its molecular weight is 256.74 g/mol.
Mechanism of Action
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anxiolytic and antidepressant effects. However, more research is needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is that it has been well-studied and its synthesis method is well-established. In addition, it has been shown to have a number of potential therapeutic applications. However, one limitation is that more research is needed to fully understand its mechanism of action and its effects on the body.
Future Directions
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of research could focus on its potential use in the treatment of anxiety and depression. Another area of research could focus on its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been reported in the literature. The most common method involves the reaction of 3-chloro-4-methylbenzaldehyde with 1-(pyrazol-5-ylmethyl)piperazine in the presence of a reducing agent. This reaction leads to the formation of the desired compound as a white solid with a yield of approximately 60-70%.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been investigated for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-2-3-10(6-12(9)13)7-14-8-11-4-5-15-16-11/h2-6,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILZFBMSCWDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)
![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)

![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)